molecular formula C7H11BrN2 B13582420 5-(2-bromoethyl)-1-ethyl-1H-pyrazole

5-(2-bromoethyl)-1-ethyl-1H-pyrazole

Cat. No.: B13582420
M. Wt: 203.08 g/mol
InChI Key: PEKUCYXHKXOZBG-UHFFFAOYSA-N
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Description

5-(2-Bromoethyl)-1-ethyl-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a bromoethyl group at position 5 and an ethyl group at position 1 of the pyrazole ring. The compound’s unique structure makes it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-bromoethyl)-1-ethyl-1H-pyrazole typically involves the reaction of 1-ethyl-1H-pyrazole with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction. The general reaction scheme is as follows:

  • Dissolve 1-ethyl-1H-pyrazole in DMF.
  • Add potassium carbonate to the solution.
  • Introduce 2-bromoethanol to the reaction mixture.
  • Heat the mixture to around 80-100°C and stir for several hours.
  • After completion, cool the reaction mixture and extract the product using an organic solvent like ethyl acetate.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality. Additionally, industrial processes may employ alternative solvents and catalysts to optimize the reaction conditions and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-(2-Bromoethyl)-1-ethyl-1H-pyrazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the bromoethyl group to an ethyl group or other alkyl groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyrazoles with various functional groups.

    Oxidation: Formation of pyrazole derivatives with carbonyl or carboxyl groups.

    Reduction: Formation of pyrazole derivatives with alkyl groups.

Scientific Research Applications

5-(2-Bromoethyl)-1-ethyl-1H-pyrazole has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Employed in the development of bioactive molecules and pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 5-(2-bromoethyl)-1-ethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The bromoethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules such as DNA, proteins, and enzymes. This interaction can lead to the inhibition of enzymatic activity, disruption of cellular processes, and induction of cytotoxic effects. The compound’s ability to modify biological macromolecules makes it a valuable tool in medicinal chemistry and drug development.

Comparison with Similar Compounds

Similar Compounds

    1-Ethyl-3-(2-bromoethyl)-1H-pyrazole: Similar structure with the bromoethyl group at position 3.

    1-Ethyl-5-(2-chloroethyl)-1H-pyrazole: Chlorine atom instead of bromine in the ethyl group.

    1-Ethyl-5-(2-iodoethyl)-1H-pyrazole: Iodine atom instead of bromine in the ethyl group.

Uniqueness

5-(2-Bromoethyl)-1-ethyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity The presence of the bromoethyl group at position 5 allows for selective functionalization and derivatization, making it a versatile intermediate in organic synthesis

Properties

Molecular Formula

C7H11BrN2

Molecular Weight

203.08 g/mol

IUPAC Name

5-(2-bromoethyl)-1-ethylpyrazole

InChI

InChI=1S/C7H11BrN2/c1-2-10-7(3-5-8)4-6-9-10/h4,6H,2-3,5H2,1H3

InChI Key

PEKUCYXHKXOZBG-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)CCBr

Origin of Product

United States

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